molecular formula C9H13N2NaO2S B14485968 Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate CAS No. 64038-28-4

Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate

Cat. No.: B14485968
CAS No.: 64038-28-4
M. Wt: 236.27 g/mol
InChI Key: RYKDNQPLJJHBBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including alkylation, oxidation, and cyclization, to form the desired pyrimidine ring structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs advanced techniques such as high-throughput screening and process optimization to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

  • 5-methyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate
  • 5-ethyl-6-oxo-5-butyl-2-sulfanylidenepyrimidin-4-olate

Uniqueness

Sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64038-28-4

Molecular Formula

C9H13N2NaO2S

Molecular Weight

236.27 g/mol

IUPAC Name

sodium;5-ethyl-6-oxo-5-propyl-2-sulfanylidenepyrimidin-4-olate

InChI

InChI=1S/C9H14N2O2S.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1

InChI Key

RYKDNQPLJJHBBG-UHFFFAOYSA-M

Canonical SMILES

CCCC1(C(=O)NC(=S)N=C1[O-])CC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.